Triphenyltin-bis(diethyl)dithiophosphate

CAS No.: 2117-78-4

Cat. No.: VC1649048

Molecular Formula: C22H25O2PS2Sn

Molecular Weight: 535.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2117-78-4 |

|---|---|

| Molecular Formula | C22H25O2PS2Sn |

| Molecular Weight | 535.3 g/mol |

| IUPAC Name | diethoxy-sulfanylidene-triphenylstannylsulfanyl-λ5-phosphane |

| Standard InChI | InChI=1S/3C6H5.C4H11O2PS2.Sn/c3*1-2-4-6-5-3-1;1-3-5-7(8,9)6-4-2;/h3*1-5H;3-4H2,1-2H3,(H,8,9);/q;;;;+1/p-1 |

| Standard InChI Key | DFRKYUCCSIWZQP-UHFFFAOYSA-M |

| SMILES | CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structure

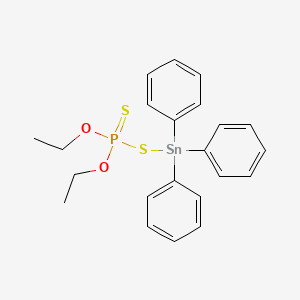

Triphenyltin-bis(diethyl)dithiophosphate, with CAS registry number 2117-78-4, belongs to the class of organometallic compounds containing tin as the central metal atom . The compound features a triphenyltin moiety bonded to a diethyldithiophosphate group, resulting in a complex molecular architecture. It is also known by several synonyms including "Stannane, mercaptotriphenyl-, O,O-diethyl phosphorodithioate," "Tin, (dihydrogen phosphorodithioato-S)triphenyl-, O,O-diethyl ester," and "3-Ethoxy-1,1,1-triphenyl-4-oxa-2-thia-3-phospha-1-stannahexane 3-sulfide" .

The compound possesses a molecular formula of C22H25O2PS2Sn with a precisely calculated molecular weight of 535.25-535.3 g/mol . The structure contains three phenyl groups attached to the tin atom, which is further connected to the dithiophosphate moiety. This structural arrangement contributes to the compound's distinctive chemical behavior and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Triphenyltin-bis(diethyl)dithiophosphate determine its behavior in various environmental and experimental conditions. Table 1 summarizes the key physical and chemical properties of this compound based on available data.

Table 1: Physical and Chemical Properties of Triphenyltin-bis(diethyl)dithiophosphate

| Property | Value |

|---|---|

| CAS Number | 2117-78-4 |

| Molecular Formula | C22H25O2PS2Sn |

| Molecular Weight | 535.25-535.3 g/mol |

| Melting Point | 105 °C |

| Boiling Point | 141.7 °C |

| Component Compounds | O,O-Diethyl phosphorodithioate (CID 9274) |

The compound has a well-defined melting point of 105°C and boiling point of 141.7°C, indicating its solid state at standard room temperature and pressure . These thermal properties are significant for determining appropriate conditions for storage, handling, and potential applications in various chemical processes.

Synthesis and Preparation Methods

The synthesis of Triphenyltin-bis(diethyl)dithiophosphate involves a metathesis reaction between triphenyltin chloride and sodium diethyldithiophosphate. This reaction represents a common approach for preparing organometallic compounds with dithiophosphate ligands.

Synthetic Route and Reaction Conditions

The documented synthetic approach involves treating triphenyltin chloride (7.7g, 0.02 mole) with sodium diethyldithiophosphate (4.16g, 0.02 mole) to yield 6.4g of the product, representing a 60% yield . This reaction can be represented by the following equation:

(C6H5)3SnCl + NaS2P(OC2H5)2 → (C6H5)3SnS2P(OC2H5)2 + NaCl

This synthetic pathway aligns with common methods for preparing organotin compounds containing dithiophosphate ligands. The moderate yield (60%) suggests potential for optimization of reaction conditions or purification methods to enhance product recovery.

Alternative Synthetic Approaches

While the search results primarily describe one synthetic route, it is worth noting that analogous organotin compounds have been prepared through various methods. For instance, similar phosphoric acid derivatives of tin compounds have been synthesized using different precursors and reaction conditions . These alternative approaches may offer insights for developing improved synthetic methods for Triphenyltin-bis(diethyl)dithiophosphate.

Toxicological Considerations

Although specific toxicological data for Triphenyltin-bis(diethyl)dithiophosphate is limited in the available search results, insights can be drawn from studies on related triphenyltin compounds. Triphenyltin compounds as a class have been extensively studied for their toxicological properties due to their agricultural and industrial applications.

General Toxicity Profile of Triphenyltin Compounds

Triphenyltin compounds have demonstrated varying degrees of toxicity across different species. Guinea pigs appear particularly sensitive, with growth inhibition observed at concentrations as low as 1 ppm of triphenyltin acetate in their diet . Studies indicate that triphenyltin compounds can accumulate in animal tissues, particularly in sensitive species like guinea pigs, suggesting potential bioaccumulation concerns .

Research Status and Future Directions

The limited availability of comprehensive research data specifically on Triphenyltin-bis(diethyl)dithiophosphate indicates opportunities for further investigation across multiple domains. Current research appears focused on basic characterization and synthesis rather than advanced applications or toxicological profiling specific to this compound.

Knowledge Gaps and Research Opportunities

Several knowledge gaps exist in the current understanding of Triphenyltin-bis(diethyl)dithiophosphate:

-

Detailed toxicological studies specific to this compound, including acute and chronic toxicity parameters, are needed for comprehensive risk assessment.

-

Environmental fate and behavior studies would provide valuable insights into persistence, degradation pathways, and ecological impacts.

-

Structure-activity relationship studies comparing Triphenyltin-bis(diethyl)dithiophosphate with other organometallic compounds could elucidate mechanisms of action and potential applications.

-

Exploration of catalytic properties and potential industrial applications represents an opportunity for expanding the utility of this compound.

Analytical Methods and Characterization

Further development of analytical methods for detecting and quantifying Triphenyltin-bis(diethyl)dithiophosphate in various matrices would support both research and potential regulatory requirements. Spectroscopic techniques including NMR, IR, and mass spectrometry could provide additional structural insights and facilitate identification in complex mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume